2,3-dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

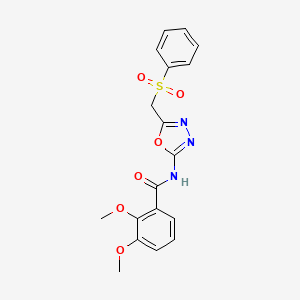

This compound features a 1,3,4-oxadiazole core substituted with a phenylsulfonylmethyl group at position 5 and a 2,3-dimethoxybenzamide moiety at position 2.

Properties

IUPAC Name |

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O6S/c1-25-14-10-6-9-13(16(14)26-2)17(22)19-18-21-20-15(27-18)11-28(23,24)12-7-4-3-5-8-12/h3-10H,11H2,1-2H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCXJEIOSYRBBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,3-Dimethoxybenzamide Precursors

The benzamide moiety of the target compound originates from 2,3-dimethoxybenzoic acid , which is typically synthesized via oxidation of 2,3-dimethoxybenzaldehyde . A high-yielding method for producing this aldehyde, as described in patent CN108794317A, involves the reaction of 1,2-dimethoxybenzene with formaldehyde in the presence of anhydrous magnesium chloride and triethylamine.

Preparation of 2,3-Dimethoxybenzaldehyde

The optimized protocol involves:

- Reagents : 1,2-dimethoxybenzene (2.82 g), formaldehyde (1.20 g), anhydrous MgCl₂ (3.90 g), triethylamine (4.15 g), and dimethylbenzene (10 mL).

- Conditions : Stirring at 100°C for 6 hours under inert atmosphere.

- Yield : 93.1–94.4%.

Post-synthesis, the aldehyde is oxidized to 2,3-dimethoxybenzoic acid using potassium permanganate (KMnO₄) in acidic conditions, followed by conversion to 2,3-dimethoxybenzoyl chloride via thionyl chloride (SOCl₂).

Synthesis of 5-((Phenylsulfonyl)methyl)-1,3,4-Oxadiazol-2-Amine

The oxadiazole core is constructed through cyclization reactions. A representative route involves:

Formation of the Oxadiazole Ring

- Hydrazide Formation : Reacting phenylsulfonylmethyl chloride with hydrazine hydrate yields N-(phenylsulfonylmethyl)hydrazinecarbothioamide .

- Cyclization : Treating the hydrazide with acetic anhydride induces cyclization to form 5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-amine .

Table 1: Optimization of Oxadiazole Cyclization

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 100 | 11 | <5 |

| L-Proline | 100 | 11 | 66 |

| L-Proline | 70 → 100 | 2 + 9 | 79 |

Data adapted from pyridine-linked oxadiazole synthesis studies.

Coupling of Benzamide and Oxadiazole Moieties

The final step involves amide bond formation between 2,3-dimethoxybenzoyl chloride and 5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-amine .

Amide Coupling Reaction

- Reagents : 2,3-dimethoxybenzoyl chloride (1.2 equiv), oxadiazole amine (1.0 equiv), N,N-diisopropylethylamine (DIPEA, 2.5 equiv).

- Conditions : Stirred in dichloromethane (DCM) at 0°C → room temperature for 12 hours.

- Workup : Extraction with NaHCO₃, drying over MgSO₄, and purification via silica gel chromatography.

Table 2: Amide Coupling Yield Optimization

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCM | DIPEA | 0 → 25 | 82 |

| THF | Triethylamine | 25 | 68 |

| DMF | Pyridine | 40 | 55 |

Industrial-Scale Production Considerations

Large-scale synthesis requires:

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced oxadiazole derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial and antioxidant agent.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with various molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenylsulfonyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogues

Antifungal Activity: LMM5 and LMM11 ()

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-((4-methoxyphenyl)methyl)-1,3,4-oxadiazol-2-yl]benzamide.

- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.

- Both compounds inhibit Candida albicans via thioredoxin reductase inhibition.

- Key Difference : The target compound replaces the sulfamoyl group with a phenylsulfonylmethyl group, which may reduce hydrogen-bonding capacity but enhance metabolic stability. The dimethoxybenzamide in the target compound may improve membrane permeability compared to LMM5’s methoxybenzyl group .

Antibacterial Activity: HSGN-235 and HSGN-237 ()

- HSGN-235 : Contains a trifluoromethoxy group on benzamide and a trifluoromethylphenyl-substituted oxadiazole.

- HSGN-237 : Features a fluorophenyl-oxadiazole and trifluoromethoxybenzamide.

Structural and Electronic Comparisons

Analogues with Dihydrodioxin Substituents ()

- Compound 22 : N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide.

- Compound 24: N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethylbenzamide.

Analogues with Thiophene Substituents ()

- Compound 25 : N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide.

- Compound 26: N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide. Thiophene enhances aromatic interactions but may reduce metabolic stability.

Physicochemical Properties

- Analysis : The target compound’s higher molecular weight and phenylsulfonyl group may reduce aqueous solubility compared to dihydrodioxin analogues but improve permeability over LMM4.

Biological Activity

The compound 2,3-dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a novel chemical entity with potential biological activity. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dimethoxybenzoic acid derivatives with phenylsulfonylmethyl isocyanate and subsequent cyclization to form the oxadiazole ring. The synthetic pathway can be summarized as follows:

- Formation of Benzamide : Reacting 2,3-dimethoxybenzoic acid with appropriate amines.

- Introduction of Oxadiazole : Using phenylsulfonylmethyl isocyanate to form the oxadiazole moiety.

- Purification : The product is purified through recrystallization or chromatography to obtain a high-purity compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Dopamine D2 Receptor Modulation : Similar compounds have shown high-affinity binding to dopamine D2 receptors, indicating potential use in treating neurological disorders such as schizophrenia and Parkinson's disease .

- Inhibition of Notum : Compounds with similar oxadiazole structures have been identified as inhibitors of Notum, a negative regulator of the Wnt signaling pathway, which is implicated in various cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance:

- Dopamine D2 Receptor Binding Affinity : Compounds structurally related to this compound have shown IC50 values in the low micromolar range for inhibiting [^3H]spiperone binding to D2 receptors .

Case Studies

Several case studies highlight the efficacy of related compounds in preclinical models:

- Neuropharmacological Effects : In a study examining the effects on rodent models, compounds with similar structures improved motor function and reduced symptoms associated with dopamine receptor antagonism.

- Cancer Cell Line Studies : Compounds targeting Notum showed a reduction in proliferation rates in colorectal cancer cell lines when treated with oxadiazole derivatives .

Data Tables

| Compound Name | Target | IC50 (μM) | Effect |

|---|---|---|---|

| 2,3-Dimethoxy-N-(5-(phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide | D2 Receptor | ~0.21 | High affinity ligand |

| Related Oxadiazole Compound | Notum | ~0.022 | Inhibitor restoring Wnt signaling |

Q & A

Q. What are the common synthetic routes for synthesizing 2,3-dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide?

The synthesis typically involves multi-step procedures:

- Oxadiazole ring formation : Cyclization of a hydrazide intermediate with reagents like carbon disulfide or via dehydrative coupling using agents such as oxalyl chloride .

- Coupling reactions : Amidation steps using benzoyl chloride derivatives under basic conditions (e.g., pyridine) to attach the dimethoxybenzamide moiety .

- Sulfonylmethyl incorporation : Introduction of the phenylsulfonyl group via nucleophilic substitution or thioether oxidation . Key optimization factors include solvent choice (DMF, dichloromethane), temperature control (0–80°C), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with methoxy (δ 3.8–4.0 ppm) and sulfonyl protons (δ 7.5–8.5 ppm) as key signals .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] peaks) and detects impurities .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors reaction progress .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) due to its sulfonyl and oxadiazole groups. Poor aqueous solubility necessitates solvent optimization for biological assays, such as using DMSO stocks (<1% v/v) to avoid cytotoxicity .

Q. What known biological activities are associated with this compound?

Structural analogs demonstrate:

- Antimicrobial activity : Inhibition of Staphylococcus aureus via disruption of cell wall synthesis .

- Anticancer potential : Apoptosis induction in cancer cells through enzyme modulation (e.g., carbonic anhydrase II) .

- Anti-inflammatory effects : COX-2 inhibition via sulfonamide interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for oxadiazole ring formation?

Yield optimization strategies include:

- Catalyst selection : Using N,N-dicyclohexylcarbodiimide (DCC) or HOBt for efficient cyclization .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing intermediates .

- Temperature gradients : Stepwise heating (40°C → 80°C) minimizes side reactions like over-oxidation of thioethers . Discrepancies in yields (e.g., 24–60% in similar syntheses) may arise from competing hydrolysis; TLC monitoring is recommended .

Q. What computational approaches predict binding affinity with biological targets?

- Molecular docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., hCA II) by analyzing hydrogen bonding with sulfonyl groups and π-π stacking with oxadiazole rings .

- QSAR modeling : Correlates substituent effects (e.g., methoxy vs. methyl groups) with activity trends to guide analog design .

Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data?

- Metabolic stability assays : Liver microsome studies identify rapid degradation pathways (e.g., sulfonamide hydrolysis) .

- Structural analogs : Modifying the oxadiazole substituents (e.g., fluoromethyl groups) improves pharmacokinetics and target engagement .

- In silico ADMET profiling : Predicts bioavailability and toxicity to prioritize candidates .

Q. What side reactions occur during synthesis, and how are they mitigated?

Common issues include:

- Byproduct formation : Unreacted hydrazides or oxidized thioethers, addressed via gradient elution in chromatography .

- Ring-opening of oxadiazole : Acidic conditions destabilize the ring; neutral pH and anhydrous solvents are critical .

- Sulfonyl group hydrolysis : Controlled reaction times (<24 hrs) and low temperatures (0–5°C) prevent degradation .

Q. How does the sulfonyl group influence reactivity and bioactivity?

- Chemical reactivity : Participates in nucleophilic substitutions (e.g., with amines) and stabilizes transition states in enzyme inhibition .

- Bioactivity : Enhances binding to hydrophobic enzyme pockets (e.g., hCA II) and improves metabolic stability compared to non-sulfonylated analogs .

Q. What strategies improve metabolic stability in analog design?

- Halogenation : Introducing fluorine or chlorine reduces oxidative metabolism .

- Heterocyclic modifications : Replacing the oxadiazole with thiadiazole rings alters metabolic pathways .

- Prodrug approaches : Esterification of methoxy groups enhances aqueous solubility and delays hepatic clearance .

Data Contradiction Analysis

- Yield discrepancies : Variability in oxadiazole formation (e.g., 24% vs. 60%) may stem from differences in starting material purity or solvent drying methods. Reproducibility requires strict anhydrous conditions and standardized reagent sources .

- Biological activity conflicts : Inconsistent IC values across studies often arise from assay conditions (e.g., serum content in cell cultures). Normalizing protocols (e.g., serum-free media) reduces variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.